Product packaging for β-Carotene-d10 (Major)(Cat. No.:CAS No. 1331639-85-0)

β-Carotene-d10 (Major)

Cat. No.: B564270
CAS No.: 1331639-85-0
M. Wt: 546.949
InChI Key: OENHQHLEOONYIE-OGWJDWTISA-N
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Properties

CAS No.

1331639-85-0

Molecular Formula

C40H56

Molecular Weight

546.949

IUPAC Name

3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene

InChI

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/i5D3,6D3,23D2,24D2

InChI Key

OENHQHLEOONYIE-OGWJDWTISA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C

Synonyms

(all-E)-1,1’-(3,7,12,16-Tetramethyl-1,3,5,7,9,11,13,15,17-octadecanonaene-1,18-diyl)bis[2,6,6-trimethylcyclohexene]-d10;  β,β-Carotene-d10;  all-trans-β-Carotene-d10;  BetaVit-d10;  Betacarotene-d10;  Carotaben-d10;  Carotene Base 80S-d10;  NSC 62794-d10; 

Origin of Product

United States

Description

Overview of Carotenoid Structure, Nomenclature, and Biological Significance

Carotenoids are a diverse class of naturally occurring pigments synthesized by plants, algae, and photosynthetic bacteria. openmedicinalchemistryjournal.com Structurally, they are tetraterpenoid compounds, meaning they are built from 40 carbon atoms. Their characteristic feature is a long polyene chain of conjugated double bonds, which is responsible for their vibrant colors, ranging from yellow to red. wikipedia.org This conjugated system is also key to their biological activity.

β-Carotene, one of the most well-known carotenoids, is a non-polar hydrocarbon distinguished by the presence of β-rings at both ends of its polyene chain. wikipedia.org It is this specific structure that allows it to serve as a precursor to vitamin A in humans, a process vital for vision, immune function, and cell growth. wikipedia.orgjuniperpublishers.com Beyond its provitamin A activity, β-carotene is recognized for its antioxidant properties, helping to neutralize harmful free radicals within the body. juniperpublishers.commedchemexpress.com

Rationale for Stable Isotope Labeling of β-Carotene (e.g., β-Carotene-d10)

To study the intricate pathways of β-carotene metabolism, absorption, and conversion to vitamin A, scientists employ a technique called stable isotope labeling. This involves replacing some of the hydrogen atoms in the β-carotene molecule with deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen. The resulting molecule, β-Carotene-d10, is chemically identical to its natural counterpart but has a slightly higher molecular weight. scbt.com

This mass difference is the key to its utility. It allows researchers to distinguish the labeled β-carotene from the unlabeled β-carotene naturally present in the body or diet. This distinction is crucial for accurately tracing the metabolic fate of a specific dose of β-carotene without interference from existing stores. The use of a stable isotope like deuterium is preferred over radioactive isotopes for human studies due to safety considerations.

Foundational Concepts of Isotopic Tracing in Complex Biological Systems

Isotopic tracing is a powerful methodology that allows for the quantitative analysis of metabolic pathways in living organisms. By introducing a labeled compound (the tracer) into a biological system, researchers can follow its journey and measure its incorporation into various metabolites.

Tracer kinetics is the mathematical modeling of the movement of a tracer through a metabolic system. By measuring the appearance and disappearance of the labeled compound and its metabolites in biological samples (like blood or tissues) over time, scientists can determine the rates of various metabolic processes. These include absorption, transport, storage, and conversion of the tracer into other molecules. This provides a dynamic view of metabolism that is not achievable with static measurements alone.

Synthetic Chemistry and Isotopic Enrichment of β Carotene D10

Established Chemical Synthesis Pathways for Unlabeled β-Carotene

The industrial production of β-carotene, a C40 tetraterpenoid, has been a landmark achievement in organic chemistry since the mid-20th century. bris.ac.uk Syntheses are typically convergent, assembling the final structure from smaller, pre-formed building blocks. The two most prominent industrial methods were developed by Hoffmann-La Roche and BASF, utilizing Grignard and Wittig reactions, respectively. bris.ac.ukoup.com

The synthesis developed by Hoffmann-La Roche is a classic example of a convergent approach employing Grignard reagents. bris.ac.uk This strategy is often categorized as a C19 + C2 + C19 synthesis. bris.ac.ukoup.com

The key steps in this pathway are:

Formation of C19 Building Blocks: The synthesis starts from β-ionone, which is converted into a C19 aldehyde. This conversion from a C14 compound is a multi-step, non-convergent process. google.comgoogle.com

Grignard Coupling: Two equivalents of the C19 unit are reacted with a C2 acetylene (B1199291) dianion (bis-magnesium acetylide) in a double Grignard reaction. google.com This forms the C40 carbon backbone with a central triple bond.

Final Transformations: The resulting C40 diol undergoes partial hydrogenation of the central triple bond to a cis-double bond, followed by a double dehydration reaction under acidic conditions to yield the all-trans-β-carotene. google.com

While effective, the Roche process involves a complex synthesis for the C19 precursor and has stereochemical considerations to ensure the formation of the desired all-trans isomer. oup.comgoogle.com

The Wittig reaction, a powerful method for alkene synthesis, forms the basis of the highly successful industrial process developed by BASF. bris.ac.ukoup.com This approach offers high yields and excellent stereochemical control. The most common variant is a symmetrical C15 + C10 + C15 synthesis. oup.com

The general mechanism involves the reaction of a phosphorus ylide with an aldehyde or ketone to form a new carbon-carbon double bond. gaylordchemical.comnumberanalytics.com In the BASF synthesis:

Two equivalents of a C15 triphenylphosphonium salt (derived from vitamin A precursors) are reacted with a C10 dialdehyde (B1249045) (2,7-dimethyl-2,4,6-octatrienedial). oup.comgoogle.com

The double Wittig reaction connects the two C15 units to the central C10 piece, forming the C40 β-carotene skeleton in a highly efficient manner. vaia.com

This method is renowned for its high yield, reported to be around 85%. oup.com A significant drawback, however, is the production of triphenylphosphine (B44618) oxide as a stoichiometric byproduct, which can be challenging to separate from the final product and poses environmental concerns. oup.comgoogle.com An alternative symmetrical C20 + C20 Wittig-based synthesis has also been developed by BASF. bris.ac.uk

Table 1: Comparison of Major Industrial β-Carotene Synthesis Strategies

FeatureGrignard Reaction (Roche)Wittig Reaction (BASF)
Building Blocks C19 + C2 + C19C15 + C10 + C15
Key Reaction Grignard addition to an acetylideWittig olefination
Starting Material β-IononeVitamin A precursors
Yield ~60% oup.com~85% oup.com
Key Advantage Early industrial successHigh yield and stereocontrol
Key Disadvantage Complex C19 precursor synthesis google.comTriphenylphosphine oxide byproduct oup.com

To overcome the limitations of the Wittig reaction, particularly the issue of phosphine (B1218219) oxide byproducts, alternative olefination methods have been explored. The Julia olefination and its modern variants, like the Julia-Kocienski olefination, have emerged as powerful alternatives for constructing the polyene chain of carotenoids. google.comresearchgate.net

The Julia-type sulfone olefination strategy involves the reaction of a sulfone with an aldehyde or ketone. google.com For β-carotene, this can be applied in a convergent C15 + C10 + C15 approach, where two moles of a C15 allylic sulfone are coupled with a C10 dihalide. google.com The key advantage is that the sulfone-based byproducts are generally easier to remove than triphenylphosphine oxide. google.com The reaction proceeds through stable intermediates that can often be purified by recrystallization. google.com Other advanced convergent strategies, such as the Stille cross-coupling reaction, have also been successfully applied to the synthesis of β-carotene and other carotenoids, offering high efficiency and stereoselectivity. organic-chemistry.orgacs.org

Wittig Reaction-Based Synthesis Strategies

Methodologies for Stereoselective Deuterium (B1214612) Incorporation into β-Carotene

The synthesis of β-Carotene-d10 requires the specific incorporation of ten deuterium atoms into the molecular structure. This can be achieved through directed chemical synthesis, where deuterated building blocks are used, or through biotechnological methods where organisms produce the carotenoid using a deuterium-rich source.

Chemical synthesis offers the most precise control over the location of the isotopic labels. The general strategy involves preparing a deuterated version of one of the key building blocks (e.g., the C10, C15, or C19 unit) and then carrying it through an established synthetic pathway.

One documented approach for creating a symmetrically labeled deuterated β-carotene involves a modified Wittig reaction. In the synthesis of an octadeuterated analog (²H₈-β-carotene), a deuterated C15 Wittig salt, 9,9,9,10-²H₄-β-ionylidene ethanol (B145695), was condensed with the symmetrical C10 dialdehyde. This method places the deuterium labels at specific, predetermined positions in the final molecule.

Another technique involves introducing deuterium at an early stage through base-catalyzed hydrogen-deuterium exchange. For the synthesis of 19,19'-D₆-β-carotene, the enolizable hydrogens of β-ionone were exchanged with deuterium using a base in the presence of heavy water (D₂O). scispace.com The resulting deuterated β-ionone can then be used as a precursor in larger synthetic schemes. These methods demonstrate that by strategically preparing deuterated starting materials and intermediates, it is possible to synthesize specifically labeled β-carotene molecules like β-Carotene-d10.

Table 2: Examples of Directed Deuteration in Carotenoid Synthesis

Target MoleculeDeuteration MethodKey Deuterated IntermediateSynthetic PathwayReference
²H₈-β-CaroteneWittig Condensation9,9,9,10-²H₄-β-ionylidene ethanolC15 + C10 + C15
19,19'-D₆-β-CaroteneBase-catalyzed H/D ExchangeD₆-β-IononeC15 + C10 + C15 (Horner-Wadsworth-Emmons) scispace.com

An alternative to chemical synthesis is the use of microorganisms or plants to produce deuterated β-carotene. nih.gov This approach relies on metabolic labeling, where an organism's natural biosynthetic machinery incorporates deuterium from a labeled source provided in its growth medium. researchgate.net

The most common method involves growing algae, fungi, or bacteria in a medium enriched with heavy water (D₂O). researchgate.netnih.gov For example, the microalga Spirulina platensis cultured in a medium containing 99.4% D₂O was shown to produce β-carotene in which 60-65% of the hydrogen atoms were substituted with deuterium. researchgate.net Similarly, vegetables like carrots and spinach grown hydroponically with D₂O-enriched nutrients produced partially deuterated α- and β-carotene. nih.gov

The primary pathway for carotenoid biosynthesis in these organisms is the methylerythritol 4-phosphate (MEP) pathway, which builds the isoprenoid precursors for the final C40 structure. nih.gov While this biosynthetic method is effective for producing highly enriched carotenoids, it typically results in random distribution of deuterium throughout the molecule, rather than labeling at specific sites. nih.gov The degree of deuterium incorporation can be influenced by the concentration of D₂O in the medium and the duration of growth. researchgate.net

Directed Deuteration during Key Synthetic Steps

Characterization of Isotopic Purity and Enrichment in β-Carotene-d10 Preparations

The utility of β-Carotene-d10 as an internal standard or tracer in metabolic studies is contingent upon its precise characterization. This involves confirming the extent and location of deuterium incorporation (isotopic enrichment) and ensuring that the preparation consists predominantly of the desired stereoisomer (isomeric purity).

Spectroscopic Validation of Deuteration

Spectroscopic methods are indispensable for confirming the successful incorporation of deuterium into the β-carotene molecule. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this validation.

Mass Spectrometry (MS): This technique is fundamental for determining the degree of isotopic enrichment. By comparing the mass-to-charge ratio (m/z) of the deuterated β-carotene to its unlabeled counterpart, scientists can quantify the number of deuterium atoms incorporated. For instance, the molecular formula for unlabeled β-carotene is C₄₀H₅₆, while a fully deuterated β-Carotene-d10 would be C₄₀H₄₆D₁₀.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for analyzing deuterated carotenoids. nih.govviictr.org In biosynthetic labeling studies where organisms are grown in heavy water (D₂O), LC-MS analysis can reveal a distribution of deuterated isotopomers. nih.govresearchgate.net For example, β-carotene extracted from spirulina grown in a D₂O-enriched medium showed the greatest enrichment as [(2)H₁₀]trans-β-carotene. researchgate.net Similarly, studies on yellow maize have used LC-MS with atmospheric pressure chemical ionization (APCI) to identify the enrichment profile, with the most abundant isotopomer being [²H₉]β-carotene, corresponding to an m/z of 546. researchgate.net Tandem mass spectrometry (LC/MS/MS) provides enhanced sensitivity and specificity, allowing for the monitoring of specific fragmentation patterns of the labeled molecules, which is crucial for distinguishing them from the unlabeled matrix in biological samples. nih.gov

Interactive Table 1: Example Mass Spectrometry Data for Deuterated β-Carotene

AnalyteMolecular FormulaMass-to-Charge Ratio (m/z) [M+H]⁺Analytical TechniqueReference
Unlabeled β-CaroteneC₄₀H₅₆537.4LC-APCI-MS researchgate.net
β-Carotene-d9C₄₀H₄₇D₉546.5LC-APCI-MS researchgate.net
β-Carotene-d10C₄₀H₄₆D₁₀547.5LC/MS/MS (theoretical) nih.gov

Note: The specific m/z values can vary slightly based on instrumentation and ionization method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) spectroscopy provides structural confirmation of deuteration. The substitution of a proton (¹H) with a deuterium (²H) atom leads to the disappearance or significant reduction of the corresponding signal in the ¹H NMR spectrum. nih.gov In studies of partially deuterated carotenoids, ¹H NMR spectra have shown decreased signal intensity for olefinic and methylene (B1212753) protons, which is a direct consequence of deuterium substitution. nih.gov Concurrently, additional complexities or signals may appear for adjacent methyl groups due to isotopic effects. nih.gov By comparing the ¹H NMR spectrum of a β-Carotene-d10 sample to that of an unlabeled standard, researchers can identify the specific sites of deuteration along the polyene chain and within the β-ionone rings. nih.govresearchgate.net

Chromatographic Assessment of Isomeric Purity

β-Carotene can exist in various geometric (cis/trans) isomeric forms. The all-trans isomer is typically the most stable and biologically relevant form. However, synthesis, extraction, and storage can induce isomerization, leading to the formation of various cis-isomers, such as 9-cis, 13-cis, and 15-cis β-carotene. nih.govdoi.org Therefore, chromatographic analysis is essential to assess the isomeric purity of a β-Carotene-d10 preparation.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for separating and quantifying carotenoid isomers. nih.gov The choice of stationary phase (column) is critical for achieving adequate resolution.

C30 Columns: Polymeric C30 reversed-phase columns are highly effective and often considered superior for separating structurally related, hydrophobic isomers of β-carotene. fishersci.comthermofisher.com Their unique shape selectivity allows for the resolution of multiple cis-isomers from the all-trans form in a single chromatographic run. fishersci.comthermofisher.com

C18 Columns: While widely used, traditional monomeric C18 columns may not provide complete separation of all β-carotene isomers. nih.gov However, certain polymeric C18 columns have shown effectiveness in resolving the major all-trans, 9-cis, and 13-cis isomers. oup.com

Other Columns: Historically, columns packed with calcium hydroxide (B78521) [Ca(OH)₂] have also been used and show high selectivity for carotene isomers. oup.com More recently, RP-Amide (C16) columns have been proposed as an alternative for resolving major isomers. unimi.it

The mobile phase typically consists of a nonaqueous reversed-phase (NARP) system, such as mixtures of methanol (B129727), methyl tert-butyl ether (MTBE), and water. fishersci.comacs.org Gradient elution is commonly employed to optimize the separation of the various isomers. acs.org Detection is usually performed using a photodiode array (PDA) detector, which can identify isomers based on their characteristic UV-Vis absorption spectra. doi.orgunimi.it The purity of a standard is often determined by calculating the ratio of the all-trans-β-carotene peak area to the total area of all peaks in the chromatogram. nih.gov

Interactive Table 2: HPLC Systems for β-Carotene Isomer Analysis

Column TypeMobile Phase System (Example)DetectionApplicationReference
C30A: Methanol/MTBE/WaterB: MTBE/Methanol/Water (Gradient)Diode Array Detector (DAD) & Mass Spectrometer (MS)High-resolution separation of multiple cis/trans isomers. fishersci.com
Polymeric C18 (Vydac 201TP)Isocratic or Gradient systems with Methanol, Acetonitrile (B52724), DichloromethanePhotodiode Array (PDA)Resolution of all-trans, 13-cis, and 9-cis-β-carotenes. oup.com
RP-Amide (C16)Methanol (Isocratic)Diode Array Detector (DAD)Simplified resolution of α-carotene and all-trans, 9-cis, 13-cis, and 15-cis-β-carotene. unimi.it
Ca(OH)₂Not specified (Isocratic systems common)Photodiode Array (PDA)High selectivity for carotene isomers in plant extracts. oup.com

Advanced Analytical Strategies for Deuterated Carotenoid Research

Optimized Extraction Protocols for β-Carotene-d10 from Complex Biological Matrices

Extracting β-Carotene-d10 from intricate biological samples like plasma, tissues, or milk requires methods that ensure high recovery while preventing degradation of the analyte. nih.gov The non-polar nature of β-carotene dictates the selection of organic solvents, but the complexity of the matrix necessitates careful optimization. nih.govredalyc.org

Solvent Selection and System Optimization (e.g., Dichloromethane, Acetone (B3395972), Acetonitrile (B52724), Cyclohexane)

The choice of solvent is a critical first step in the extraction of β-Carotene-d10. researchgate.net Because carotenoids are fat-soluble, organic solvents are required for their extraction. frontiersin.org The ideal solvent or solvent system should offer high solubility for β-carotene while minimizing the co-extraction of interfering substances. nih.gov

A common approach involves using a mixture of polar and non-polar solvents to effectively disrupt the sample matrix and solubilize the carotenoid. researchtrend.net For instance, a combination of hexane, acetone, and ethanol (B145695) is frequently employed. researchtrend.netitjfs.com Hexane, due to its non-polar nature, has a high affinity for β-carotene, while semi-polar solvents like acetone can extract other carotenoids. researchtrend.net Dichloromethane and Cyclohexane are also effective due to their ability to dissolve non-polar compounds. nih.govnih.gov In contrast, β-carotene is poorly soluble in more polar solvents like acetonitrile and methanol (B129727). nih.gov

Optimization often involves creating solvent systems tailored to the specific biological matrix. For example, a mixture of ethanol/tert-butylmethylether/tetrahydrofuran has been successfully used for micro-scale liquid-liquid extraction from cell culture media, achieving recoveries between 94% and 98%. nih.gov The Hildebrand solubility parameter can be a useful tool for predicting the most effective solvent system to maximize extraction yield. mdpi.comnih.gov

Table 1: Comparison of Solvents for β-Carotene Extraction

SolventPolarityKey CharacteristicsCommon Use
Dichloromethane Polar aproticHigh solubility for β-carotene. nih.govGeneral extraction.
Acetone Polar aproticGood for semi-polar carotenoids; often used in mixtures. researchtrend.netMixed solvent systems (e.g., with hexane). researchgate.netfrontiersin.org
Acetonitrile Polar aproticPoor solubility for β-carotene. nih.govredalyc.orgPrimarily used in the mobile phase for chromatography.
Cyclohexane Non-polarEffective for non-polar compounds. nih.govGeneral extraction.
Hexane Non-polarHigh affinity for β-carotene; widely used. researchgate.netresearchtrend.netOften combined with polar solvents like acetone or ethanol. itjfs.com

Enhanced Extraction Techniques (e.g., Accelerated Solvent Extraction, Supercritical Fluid Extraction, Ultrasonic-Assisted Extraction)

To improve efficiency, reduce solvent consumption, and minimize degradation of thermally sensitive compounds like β-carotene, several modern extraction techniques have been developed. nih.govcabidigitallibrary.org

Accelerated Solvent Extraction (ASE) , also known as Pressurized Liquid Extraction (PLE), uses conventional solvents at elevated temperatures (e.g., 40-180°C) and pressures (e.g., 70 bar). nih.govcabidigitallibrary.orgnih.gov This technique significantly reduces extraction time and solvent volume. nih.gov Studies have shown that ASE can achieve high recovery of β-carotene, with solvent mixture composition and temperature being the most critical parameters affecting efficiency. mdpi.comnih.gov For example, an optimized ASE method for carrots yielded optimal results at 60°C. nih.gov

Supercritical Fluid Extraction (SFE) primarily uses carbon dioxide (CO2) as a solvent, which becomes supercritical at a low critical temperature (31°C) and pressure (74 bar). nih.gov This makes SFE ideal for thermo-sensitive molecules. nih.gov SFE is considered a "green" technique as it produces extracts free of organic solvents. nih.gov The solvating power of SC-CO2 can be fine-tuned by adjusting pressure and temperature, and the addition of a co-solvent like ethanol can enhance the extraction of more polar compounds. thescipub.commdpi.comresearchgate.net SFE has demonstrated high recoveries of β-carotene (92-101%) with the added benefits of rapid extraction and no solvent contamination. nih.gov

Ultrasonic-Assisted Extraction (UAE) employs ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts cell walls, enhancing solvent penetration and mass transfer. itjfs.com This method is effective, requires shorter extraction times than conventional methods, and can be performed at lower temperatures, which is beneficial for heat-sensitive compounds. itjfs.commdpi.com The efficiency of UAE is influenced by factors such as ultrasonic power, temperature, time, and the solid-to-solvent ratio. tandfonline.com

Table 2: Comparison of Enhanced Extraction Techniques for β-Carotene

TechniquePrincipleAdvantagesKey Parameters
Accelerated Solvent Extraction (ASE) Uses solvents at high temperature and pressure. cabidigitallibrary.orgFast, reduced solvent use, high efficiency. nih.govTemperature, solvent type, static time. mdpi.comnih.gov
Supercritical Fluid Extraction (SFE) Uses supercritical CO2 as a solvent. nih.gov"Green" (solvent-free extracts), ideal for thermolabile compounds. nih.govnih.govPressure, temperature, CO2 flow rate, co-solvent. thescipub.commdpi.comresearchgate.net
Ultrasonic-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell matrices. itjfs.comShorter time, lower temperature, effective mass transfer. itjfs.commdpi.comUltrasonic power, temperature, time, solvent ratio. tandfonline.com

High-Resolution Chromatographic and Spectrometric Techniques for β-Carotene-d10 and its Metabolites

Following extraction, accurate separation and detection are crucial for the analysis of β-Carotene-d10 and its metabolic products. High-resolution chromatography coupled with advanced spectrometry provides the necessary sensitivity and specificity for these demanding analyses.

High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detectors (e.g., UV-VIS, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is the most established method for carotenoid analysis. mdpi.com The choice of stationary phase and detector is critical for achieving reliable separation and quantification.

For carotenoid separation, reversed-phase columns like C18 and, more specifically, C30 are widely used. mdpi.commdpi.com C30 columns are particularly effective at separating the geometric isomers of carotenoids. mdpi.com The mobile phase typically consists of a mixture of solvents like methanol, acetonitrile, and sometimes a small amount of a less polar solvent. ijournals.cn

UV-Visible (UV-VIS) Detection : This is a cost-effective and common method for carotenoid quantification. mdpi.com Carotenoids exhibit strong absorbance in the visible light spectrum, typically between 400 and 500 nm, with β-carotene showing a maximum absorbance around 450 nm. mdpi.comijournals.cnmdpi.com A Diode Array Detector (DAD) is often preferred as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment. mdpi.com

Mass Spectrometry (MS) Detection : Coupling HPLC with MS provides definitive structural information and is indispensable for identifying metabolites and distinguishing between isotopically labeled and unlabeled compounds. nih.govmdpi.commdpi.com Atmospheric Pressure Chemical Ionization (APCI) is a frequently used ionization source for carotenoid analysis, as it is well-suited for non-polar to medium-polarity compounds. nih.govnih.gov For β-carotene, the protonated molecule [M+H]⁺ is typically observed. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotope Ratio Analysis and Quantitative Tracing

LC-MS/MS is the gold standard for stable isotope dilution studies involving β-Carotene-d10. nih.govnih.gov This technique offers unparalleled sensitivity and selectivity, allowing researchers to track the fate of a physiological dose of the labeled compound in the body. nih.govunisa.edu.au

In a typical LC-MS/MS experiment for β-Carotene-d10, specific ion transitions are monitored. This process, known as Selected Reaction Monitoring (SRM), involves selecting the precursor ion (the labeled molecule) in the first mass spectrometer and a specific fragment ion in the second. nih.gov This highly specific detection filters out background noise and allows for precise quantification even at very low concentrations.

For instance, a study using [¹³C₁₀]β-carotene monitored the transition from the precursor ion at m/z 547 to a specific product ion at m/z 330. nih.gov Simultaneously, the unlabeled β-carotene was monitored at m/z 537 → 321. nih.gov This allows for the calculation of the isotope ratio (labeled to unlabeled), which is essential for determining bioavailability and bioconversion rates. unisa.edu.au This method is sensitive enough to track the appearance of labeled metabolites, such as d4- or d5-retinyl esters, which are formed after the central cleavage of β-Carotene-d10. nih.govnih.gov

Table 3: Example LC-MS/MS Parameters for Deuterated β-Carotene Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Application
Unlabeled β-Carotene 537321Endogenous compound measurement. nih.gov
β-Carotene-d10 ([¹³C₁₀]) 547330Tracing the intact deuterated molecule. nih.gov
d5-Retinol ([¹³C₅]) 27498Quantifying the primary metabolite. nih.gov

Supercritical Fluid Chromatography (SFC) for Non-Polar Analyte Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for the separation of non-polar compounds like carotenoids. omicsonline.orgwaters.com SFC uses a supercritical fluid, most commonly CO2, as the primary mobile phase. omicsonline.org

The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency compared to liquid chromatography. omicsonline.org This reduces analysis times significantly, which is advantageous for unstable compounds like β-carotene. waters.com Furthermore, using CO2 as the mobile phase drastically reduces the consumption of organic solvents, making SFC a more environmentally friendly or "green" technique. omicsonline.orgwaters.com

For carotenoid analysis, a modifier such as ethanol or methanol is typically added to the CO2 to adjust the mobile phase's solvating strength. omicsonline.org SFC has been successfully used to separate various carotenoid isomers, including α- and β-carotene, often on C18 or specialized ethylpyridine columns. omicsonline.orglu.se The separation can be influenced by parameters such as temperature, pressure, and the concentration of the modifier. omicsonline.orgwaters.com

Near-Infrared (NIR) and Fourier-Transform Infrared (FTIR) Spectroscopy Applications in Carotenoid Analysis

Vibrational spectroscopy techniques, including Near-Infrared (NIR) and Fourier-Transform Infrared (FTIR) spectroscopy, have emerged as powerful, non-destructive, and rapid methods for the analysis of carotenoids in various matrices. geomatejournal.com These methods offer significant advantages over traditional chromatographic techniques, such as reducing or eliminating the need for chemical solvents and time-consuming sample preparation. geomatejournal.commdpi.com

FTIR spectroscopy operates in the mid-infrared region (4000–400 cm⁻¹) and measures the fundamental vibrations of molecules. mdpi.comnih.gov The resulting spectrum provides a unique molecular fingerprint of the sample. Specific absorption bands in the FTIR spectrum can be correlated with the functional groups present in carotenoid structures. For instance, bands in the region of 950–980 cm⁻¹ are associated with the trans C=C bonds of the polyene chain, which is characteristic of isoprenoids like β-carotene and lutein. mdpi.com Other significant absorptions include those from C-H stretching and bending vibrations. researchgate.net FTIR spectroscopy, particularly when coupled with Attenuated Total Reflectance (ATR) accessories, has been successfully applied for the quantitative determination of carotenoids in food products like tomatoes and pumpkins. nih.govmdpi.com

NIR spectroscopy utilizes the near-infrared region of the electromagnetic spectrum (750–2500 nm). mdpi.com This technique measures the overtones and combination bands of the fundamental molecular vibrations observed in the mid-infrared region. While NIR spectra have broader and less-defined peaks compared to FTIR, the development of advanced chemometric software allows for the extraction of quantitative information through multivariate statistical models like Partial Least Squares (PLS) regression. geomatejournal.com NIR has been effectively used to determine carotenoid content in diverse agricultural products, including crude palm oil, tomatoes, and pumpkin. geomatejournal.comnih.gov Studies have shown that NIR can be a reliable tool for rapid quality control.

The choice between NIR and FTIR often depends on the sample matrix and the specific analytical goal. FTIR can provide more detailed structural information, while NIR often has greater sample penetration depth, making it suitable for analyzing intact or minimally processed samples. mdpi.com Research comparing the two techniques for carotenoid analysis has shown varied results, with performance being highly dependent on the specific application and calibration model developed. geomatejournal.commdpi.com For example, in the analysis of tomato fruits, FT-Raman (a related vibrational technique) was found to outperform FT-NIR, while in other studies, both FTIR and NIR have demonstrated strong predictive capabilities for β-carotene content when robust calibration models are employed. geomatejournal.com

Below is a table summarizing the performance of PLS regression models using FTIR and NIR spectroscopy for carotenoid determination in different food matrices.

TechniqueMatrixAnalyteSpectral RangeR² (Calibration)R² (Prediction/Validation)Error (SEP/RMSEP)Reference
FTIR-ATRFreeze-dried Pumpkin (Cucurbita spp.)Total Carotenoids900-3000 cm⁻¹0.950.93193 µg/g mdpi.com
FTIRCrude Palm Oilβ-Carotene976-926 cm⁻¹0.9720.95125.78 ppm
NIRCrude Palm Oilβ-Carotene546-819 nm0.9520.97919.96 ppm
NIRPumpkin Fleshβ-Carotene800-2500 nm0.999-- nih.gov
FTIRPumpkin Fleshβ-Carotene4000-400 cm⁻¹0.999-- nih.gov

Application of β-Carotene-d10 as an Internal Standard in Precise Carotenoid Quantification

In quantitative analytical chemistry, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC), an internal standard (IS) is crucial for achieving high precision and accuracy. nih.govchromsystems.com The IS is a compound of known concentration added to a sample, and it is used to correct for the loss of analyte during sample preparation and for variations in instrument response. chromsystems.comnih.gov An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector. nih.gov

For the quantification of carotenoids, stable isotope-labeled compounds, such as β-Carotene-d10, are considered the gold standard for use as internal standards, especially in mass spectrometry-based methods (LC-MS). nih.govkaust.edu.sa β-Carotene-d10 is a deuterated analogue of β-carotene, meaning some of its hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. This substitution results in a molecule that has nearly identical chemical and physical properties to native β-carotene. Consequently, it behaves similarly during extraction, chromatography, and ionization. nih.gov

The key advantage of using β-Carotene-d10 is that while it co-elutes with natural β-carotene in an HPLC system, it has a higher mass-to-charge ratio (m/z), allowing it to be separately quantified by a mass spectrometer. nih.gov This enables precise correction for any variability in the analytical procedure, from initial extraction to final detection, thereby significantly improving the reliability of the quantification.

While literature specifically detailing β-Carotene-d10 is specialized, the principle is well-established through the use of other deuterated and labeled carotenoids. For example, a C50 analogue, Decapreno-β-carotene-d10, is used as an internal standard for quantifying hydrocarbon carotenoids via HPLC. theclinivex.compharmaffiliates.com Similarly, research on carotenoid metabolism has utilized d8-β-carotene and ¹³C-β-carotene as internal standards for LC-MS analysis. nih.gov In one such study, the use of a stable isotope internal standard was fundamental to developing a robust method for quantifying d8-β-carotene and d4-retinyl esters in chylomicron fractions. nih.gov The linearity and precision of the method underscore the value of this approach.

The table below presents data from a study using a deuterated carotenoid standard, illustrating the performance characteristics achieved with this methodology.

Table: HPLC-MS Standard Curve Characteristics for Deuterated Carotenoid Analysis nih.gov
AnalyteInternal StandardMass Transition (m/z)Linear Range (moles)Correlation Coefficient (R²)
d8-β-carotene¹³C-β-carotene543.5 + 544.52.9 x 10⁻¹³ to 2.9 x 10⁻¹¹>0.99
d4-retinyl acetate¹²C-retinyl acetate273 > 94.2177.3 x 10⁻¹³ to 7.3 x 10⁻¹¹>0.99

Other non-deuterated compounds like echinenone (B51690) and trans-β-apo-10'-carotenal oxime have also been widely used as internal standards in HPLC-UV/Vis analysis of carotenoids. lgcstandards.commdpi.comjournal-of-agroalimentary.ro However, stable isotope-labeled standards like β-Carotene-d10 remain the preferred choice for the most demanding applications requiring the highest level of accuracy, particularly in complex biological matrices analyzed by LC-MS. nih.govkaust.edu.sa

Mechanistic Elucidation of β Carotene Metabolism Using β Carotene D10 As a Tracer

In Vitro Cellular and Biochemical Models for Metabolic Pathway Dissection

In vitro models provide a controlled environment to investigate specific aspects of β-carotene metabolism at the cellular and molecular levels. The use of deuterium-labeled β-carotene in these systems helps to trace the metabolic fate of the parent compound with high precision. nih.govresearchgate.netgccpo.org

Mammalian Cell Lines (e.g., HepG2 Hepatocytes, Caco-2 Intestinal Cells, Adipocytes, Immune Cells)

Mammalian cell lines are invaluable tools for studying the cellular uptake, transport, and metabolism of β-carotene.

HepG2 Hepatocytes: The human hepatoma cell line, HepG2, is a widely used model for liver function. nih.govresearchgate.netnih.gov Studies with β-carotene in HepG2 cells have explored its effects on oxidative stress and its potential protective roles. researchgate.netnih.gov For instance, research has shown that β-carotene can protect HepG2 cells from oxidant-induced damage. nih.gov While many studies use unlabeled β-carotene, the principles of uptake and metabolic analysis can be directly applied to studies using β-Carotene-d10 to trace its conversion to retinoids and other metabolites within the liver cells.

Caco-2 Intestinal Cells: The Caco-2 cell line, derived from a human colorectal adenocarcinoma, differentiates into polarized enterocytes that mimic the intestinal barrier. nih.govnih.gov These cells are extensively used to study the absorption and metabolism of nutrients, including β-carotene. nih.govnih.govmdpi.comresearchgate.net Research using Caco-2 cells has demonstrated the uptake of β-carotene and its subsequent conversion to retinyl esters. nih.govharvestplus.org The use of labeled β-carotene would allow for precise quantification of absorption rates and the efficiency of enzymatic conversion within the intestinal cells. Studies have shown that factors like the presence of iron can impair the uptake of β-carotene by Caco-2 cells. nih.gov

Adipocytes: Adipose tissue is a significant storage site for carotenoids. Cell culture studies have revealed that adipocytes express the key enzymes for β-carotene metabolism, namely β-carotene 15,15'-monooxygenase (BCMO1) and β,β-carotene 9',10'-oxygenase (BCDO2). plos.org Tracing the metabolism of β-Carotene-d10 in adipocyte cell lines can elucidate the role of this tissue in whole-body vitamin A homeostasis and the generation of specific apocarotenoids.

Immune Cells: The influence of β-carotene on immune function is an area of active research. In vitro studies have shown that β-carotene can enhance lymphocyte proliferation and stimulate the activity of various immune cells. researchgate.net Utilizing β-Carotene-d10 in immune cell cultures can help to understand how it or its metabolites directly modulate cellular functions and signaling pathways.

Table 1: Application of Mammalian Cell Lines in β-Carotene Metabolism Research

Cell Line Model For Key Research Findings with β-Carotene Potential Application of β-Carotene-d10
HepG2 Liver Hepatocytes Protects against oxidant-induced damage. nih.gov Tracing hepatic conversion to retinoids and other metabolites.
Caco-2 Intestinal Enterocytes Uptake and conversion to retinyl esters; uptake can be inhibited by iron. nih.govnih.govharvestplus.org Quantifying intestinal absorption and bioconversion efficiency.
Adipocytes Fat Cells Express BCMO1 and BCDO2 for β-carotene metabolism. plos.org Determining the role of adipose tissue in vitamin A homeostasis.
Immune Cells Immune System Enhances lymphocyte proliferation and effector cell functions. researchgate.net Elucidating direct modulatory effects on immune cell signaling.

Isolated Enzyme Systems for Cleavage Dioxygenase Characterization (e.g., β-carotene 15,15'-monooxygenase (BCMO1), β,β-carotene 9',10'-oxygenase (BCDO2))

The enzymatic cleavage of β-carotene is the critical step in its conversion to vitamin A and other bioactive compounds. This process is primarily carried out by two key enzymes: BCMO1 and BCDO2. nih.govnih.govmdpi.com

β-carotene 15,15'-monooxygenase (BCMO1): This enzyme is responsible for the central cleavage of β-carotene at the 15,15' double bond, which produces two molecules of all-trans-retinal (B13868). nih.govelkbiotech.com BCMO1 is considered the key enzyme for vitamin A formation from provitamin A carotenoids. nih.govnih.gov In vitro assays using purified or recombinant BCMO1 are essential for characterizing its substrate specificity, kinetics, and the factors that regulate its activity. mdpi.comelkbiotech.com Using β-Carotene-d10 as a substrate in these assays allows for the unambiguous identification and quantification of the resulting deuterated retinal products.

β,β-carotene 9',10'-oxygenase (BCDO2): BCDO2 performs an eccentric cleavage of β-carotene at the 9',10' double bond, yielding β-apo-10'-carotenal and β-ionone. nih.govmdpi.com Unlike BCMO1, which is a cytosolic enzyme, BCDO2 is located in the mitochondria. nih.gov BCDO2 has a broader substrate specificity than BCMO1 and can cleave various carotenoids. nih.govnih.gov Studies have indicated that BCDO2 plays a role in protecting against carotenoid-induced mitochondrial dysfunction. nih.gov The use of β-Carotene-d10 in BCDO2 enzyme assays enables the precise tracking of the formation of deuterated apocarotenoids, helping to clarify their subsequent metabolic fate and biological functions.

Table 2: Characterization of β-Carotene Cleavage Dioxygenases

Enzyme Cellular Location Cleavage Type Primary Products from β-Carotene Key Function
BCMO1 Cytosol nih.gov Symmetrical (15,15') nih.gov 2x all-trans-retinal nih.gov Vitamin A synthesis nih.govnih.gov
BCDO2 Mitochondria nih.gov Asymmetrical (9',10') nih.gov β-apo-10'-carotenal, β-ionone nih.gov Carotenoid clearance, protection against mitochondrial stress nih.govnih.gov

Investigations of Isomerization Processes in Vitro

β-carotene can exist as various geometric isomers, with the all-trans form being the most predominant in nature. mdpi.com However, processing and digestion can lead to the formation of cis-isomers. researchgate.netnih.govsciopen.com The isomerization of all-trans-β-carotene to cis-isomers, such as 9-cis and 13-cis, can be studied in vitro under conditions that mimic physiological environments or food processing. sciopen.commdpi.com These studies are crucial because different isomers may have varying biological activities and conversion efficiencies to vitamin A. mdpi.com Employing β-Carotene-d10 allows researchers to monitor the isomerization process without interference from other compounds, providing clear data on the kinetics and equilibrium of the different isomeric forms under specific conditions. gccpo.org For example, in vitro digestion models have shown that all-trans-β-carotene undergoes significant degradation and isomerization, with 15-cis and 9-cis isomers being identified. sciopen.com

In Vivo Animal Models for Comprehensive Metabolic Profiling

While in vitro models are excellent for dissecting specific mechanisms, in vivo animal models are necessary to understand the complex, integrated process of β-carotene metabolism in a whole organism. researchgate.net The use of isotopically labeled β-carotene in these models has provided significant insights into its bioavailability, bioconversion, and tissue distribution. nih.govresearchgate.netwur.nl

Rodent Models (e.g., Mice, Rats) for Provitamin A Bioconversion Studies

Mice and rats are common models in carotenoid research. researchgate.net Although they efficiently convert β-carotene to vitamin A, they only absorb intact β-carotene when supplied at supraphysiological doses. researchgate.net Despite this limitation, they are valuable for studying the enzymatic machinery of bioconversion and the impact of genetic modifications. For instance, studies in Bcmo1-/- knockout mice have been crucial in demonstrating the essential role of BCMO1 in vitamin A production and its impact on lipid metabolism. plos.org When these knockout mice are supplemented with β-carotene, they accumulate β-10'-apocarotenoids due to the upregulation of BCDO2, highlighting the interplay between the two cleavage enzymes. plos.org The use of β-Carotene-d10 in such rodent models allows for detailed pharmacokinetic studies, tracing the appearance of labeled retinol (B82714) and other metabolites in blood and tissues over time. nih.govresearchgate.net

Non-Rodent Mammalian Models (e.g., Ferrets, Gerbils, Pre-ruminant Calves) in Comparative Metabolism Research

To overcome some of the limitations of rodent models, other non-rodent mammals are used in carotenoid research. researchgate.net

Ferrets: Ferrets absorb β-carotene intact and are used to study its metabolism and effects, particularly in relation to lung health. researchgate.net

Gerbils: Gerbils absorb β-carotene intact and convert it to vitamin A with an efficiency similar to humans, making them an excellent model for bioconversion studies. researchgate.net

Pre-ruminant Calves: Like humans and gerbils, pre-ruminant calves absorb β-carotene intact and show comparable conversion efficiency to vitamin A. researchgate.net

These models, which more closely mimic human carotenoid absorption and metabolism, are ideal for studies using β-Carotene-d10 to determine the bioefficacy of β-carotene from different food sources and to understand inter-species differences in metabolic pathways. researchgate.netcambridge.org The use of labeled tracers in these animals provides a more accurate extrapolation of findings to human nutrition. osti.govcambridge.org

Table 3: Comparison of Animal Models for β-Carotene Research

Animal Model Intact β-Carotene Absorption Bioconversion Efficiency to Vitamin A Key Advantages for Research
Mice/Rats Low (requires high doses) researchgate.net Efficient researchgate.net Amenable to genetic modification (e.g., knockout models). plos.orgresearchgate.net
Ferrets Yes researchgate.net Efficient researchgate.net Useful for studies on specific organ systems like the lungs. researchgate.net
Gerbils Yes researchgate.net Similar to humans researchgate.net Good model for human-like absorption and bioconversion. researchgate.net
Pre-ruminant Calves Yes researchgate.net Similar to humans researchgate.net Comparative metabolism studies with relevance to livestock and humans. researchgate.net

Lower Organism and Invertebrate Models (e.g., Artemia, Drosophila) for Carotenoid Metabolic Pathway Analysis

Lower organisms and invertebrates serve as powerful models for dissecting the fundamental aspects of carotenoid metabolism due to their simpler biological systems, short life cycles, and genetic tractability. The brine shrimp, Artemia, and the fruit fly, Drosophila melanogaster, have been particularly instrumental.

In Artemia, studies involving β-carotene enrichment have provided significant insights into its uptake, accumulation, and metabolic conversion. nih.govmdpi.com When Artemia metanauplii are fed a diet enriched with β-carotene, they show significant uptake, with researchers able to track its conversion into other carotenoids like canthaxanthin (B1668269) and echinenone (B51690). mdpi.comnih.govmdpi.com Transcriptome analysis in Artemia has identified numerous differentially expressed genes related to carotenoid metabolism following β-carotene enrichment. nih.govmdpi.comnih.gov Notably, genes encoding lipid transport proteins, such as CD36 and ABC transporters, are upregulated, suggesting their role in carotenoid absorption. nih.gov The gene for β,β-carotene 9',10'-oxygenase (BCO2) has also been identified as a key regulator that prevents excessive carotenoid accumulation. nih.gov These models allow for large-scale screening and the identification of key genes and pathways that are often conserved in higher organisms.

Drosophila has been a cornerstone in identifying the molecular machinery for carotenoid uptake and processing. Seminal work in the fruit fly led to the molecular cloning of the first carotenoid cleavage enzyme. sci-hub.se Furthermore, a class B scavenger receptor, essential for the cellular uptake of carotenoids, was first identified in Drosophila. nih.gov The use of isotopically labeled tracers like β-Carotene-d10 in such models would enable precise tracking of the labeled carotenoid through these identified pathways, confirming the function of specific transporters and enzymes by tracing the appearance of deuterated metabolites.

Isotopic Tracing of β-Carotene-d10 Absorption, Systemic Distribution, and Intracellular Processing

The use of stable isotope-labeled compounds, such as β-Carotene-d10, is a powerful and indispensable technique for studying the complex pathways of absorption, transport, and metabolism in vivo without the complications of radiological tracers. nih.govnih.gov By introducing a known quantity of β-Carotene-d10, researchers can distinguish the administered dose from endogenous β-carotene, allowing for precise quantification of its metabolic fate. nih.gov This approach provides dynamic insights into metabolic fluxes that are unobtainable through static measurements alone. bitesizebio.com

Dynamics of Intestinal Uptake and Cellular Efflux Mechanisms

The intestinal absorption of β-carotene is a multi-step process that begins with its release from the food matrix and incorporation into mixed micelles in the intestinal lumen. nih.govnih.gov The use of isotopically labeled β-carotene, such as ¹³C₁₀-β-carotene or deuterated variants like β-Carotene-d10, has been crucial in quantifying the efficiency of these initial steps. nih.govacs.org

Once solubilized, the uptake of β-carotene into enterocytes is not merely a passive process but is facilitated by membrane transporters. nih.govabdominalkey.com Studies using cell models like Caco-2 have shown that this transport is a saturable, concentration-dependent process, pointing to the involvement of protein carriers. nih.gov Key proteins identified in this role include Scavenger Receptor Class B, Type I (SR-BI) and Niemann-Pick C1-Like 1 (NPC1L1). nih.govmdpi.com Tracing studies with labeled β-carotene allow for the characterization of the kinetics of this uptake.

Following uptake, a portion of the absorbed carotenoid may be effluxed back into the intestinal lumen. mdpi.com While this mechanism is less understood for carotenoids than for other fat-soluble vitamins, transporters like SR-BI and ATP-Binding Cassette (ABC) transporters are considered potential candidates for this reverse transport. mdpi.commdpi.com Using β-Carotene-d10 enables researchers to track this bidirectional movement across the apical membrane of the enterocyte, providing a more accurate picture of net absorption.

Lipoprotein-Mediated Transport and Tissue-Specific Accumulation

After absorption and any initial metabolism within the enterocyte, intact β-carotene is packaged into chylomicrons along with dietary lipids and secreted into the lymphatic system, eventually entering the bloodstream. nih.govnih.gov Isotopic tracers like d8-β-carotene are essential for tracking these newly absorbed molecules and distinguishing them from pre-existing pools in the body. nih.gov

In the circulation, β-carotene is transported by various lipoproteins. nih.govbasicmedicalkey.com Time-course studies in humans have shown that after ingestion, β-carotene concentrations peak first in chylomicrons and very-low-density lipoproteins (VLDL), the primary transporters of dietary fats. nih.gov Subsequently, it is transferred to low-density lipoproteins (LDL) and high-density lipoproteins (HDL). nih.gov In a fasting state, the majority of circulating β-carotene is found in LDL. nih.govnih.gov

The data below from a human study illustrates the temporal distribution of β-carotene among different lipoprotein fractions after a single oral dose.

Lipoprotein FractionTime to Peak Concentration (Hours)Percentage of Total Plasma β-Carotene at 24h
Chylomicrons6N/A (cleared rapidly)
VLDL (Very Low-Density Lipoprotein)9N/A
LDL (Low-Density Lipoprotein)N/A (main carrier)73% (± 8%)
HDL (High-Density Lipoprotein)N/A (secondary carrier)23% (± 5%)

Data derived from human studies on β-carotene transport in lipoproteins. nih.gov

From the blood, β-carotene is distributed to various tissues. The liver is a primary organ for the uptake of chylomicron remnants and thus plays a central role in processing newly absorbed β-carotene. researchgate.net Other tissues known to accumulate β-carotene include adipose tissue, skin, kidneys, and lungs. researchgate.netnih.gov The use of β-Carotene-d10 allows for precise measurement of the rate of uptake and accumulation in these specific tissues, revealing the dynamics of its biodistribution.

Elucidation of Enzymatic Cleavage Mechanisms

Once inside cells, β-carotene can be enzymatically cleaved to produce vitamin A and other metabolites. Isotopic labeling is a critical tool for elucidating the mechanisms of these enzymatic reactions.

The primary pathway for vitamin A production from β-carotene is through symmetric cleavage at the central 15,15' double bond. researchgate.netresearchgate.net This reaction is catalyzed by the cytosolic enzyme β-carotene 15,15'-oxygenase 1 (BCO1, also formerly known as BCMO1). wikipedia.orgnih.gov The cleavage of one molecule of β-carotene yields two molecules of all-trans-retinal. researchgate.net This retinal can then be reduced to retinol (vitamin A) or oxidized to retinoic acid, a potent signaling molecule. plos.org

Isotope labeling has been fundamental in clarifying the precise chemical mechanism of the BCO1 enzyme. For years, it was debated whether the enzyme was a monooxygenase or a dioxygenase. By using ¹⁸O-labeled molecular oxygen (¹⁸O₂) and H₂¹⁸O, researchers demonstrated that the oxygen atoms incorporated into the retinal products originate exclusively from molecular oxygen, not from water. nih.gov This definitively established BCO1 as a dioxygenase. nih.gov The use of β-Carotene-d10 as a substrate allows for the unambiguous tracing of the carbon skeleton from the parent carotenoid to its deuterated retinal products, enabling precise quantification of the rate of conversion and subsequent retinoid biosynthesis in various tissues. nih.gov

In addition to symmetric cleavage, β-carotene can undergo asymmetric (or eccentric) cleavage, catalyzed by the mitochondrial enzyme β,β-carotene 9',10'-oxygenase 2 (BCO2). nih.govmdpi.comnih.gov This enzyme cleaves β-carotene at the 9',10' double bond to produce one molecule of β-apo-10'-carotenal and one molecule of β-ionone. researchgate.netnih.gov Unlike BCO1, which has a strong preference for provitamin A carotenoids, BCO2 has a broader substrate specificity and can cleave non-provitamin A carotenoids as well. nih.govnih.gov

The β-apo-10'-carotenal generated by BCO2 can subsequently be cleaved by BCO1 to yield one molecule of retinal, providing an alternative, albeit less direct, pathway to vitamin A. mdpi.comfrontiersin.org Studies in knockout mouse models have been crucial in demonstrating the distinct roles of these two enzymes. For instance, in mice lacking the BCO1 enzyme, supplementation with β-carotene leads to the accumulation of β-10'-apocarotenol (the reduced form of β-10'-apo-carotenal), a clear indicator of BCO2 activity. plos.org Employing β-Carotene-d10 in such models would enable researchers to trace the formation of deuterated β-apo-10'-carotenal and β-ionone, providing quantitative data on the flux through this asymmetric cleavage pathway under various physiological conditions.

Comparison of β-Carotene Cleavage Enzymes
Featureβ-Carotene 15,15'-Oxygenase 1 (BCO1)β,β-Carotene 9',10'-Oxygenase 2 (BCO2)
Cellular LocationCytosol nih.govMitochondria nih.govnih.gov
Cleavage TypeSymmetric (Central) researchgate.netAsymmetric (Eccentric) researchgate.netnih.gov
Cleavage Site15,15' double bond researchgate.net9',10' double bond nih.gov
Primary Products2x all-trans-retinal nih.gov1x β-apo-10'-carotenal, 1x β-ionone nih.gov
Primary FunctionKey enzyme for vitamin A biosynthesis nih.govCarotenoid homeostasis, alternative vitamin A pathway nih.gov
Isomerization Pathways and their Impact on Carotenoid Fate

In biological systems, β-carotene is predominantly found as the all-trans isomer, but it can be converted to various cis-isomers, such as 9-cis-β-carotene and 13-cis-β-carotene. nih.govresearchgate.net The use of deuterated β-carotene tracers enables researchers to track the absorption and subsequent isomerization of a specific oral dose, distinguishing it from existing unlabeled carotenoids in the body. hogrefe.com Studies have shown that even when a pure isomer like 9-cis-β-carotene is consumed, it does not significantly appear in human plasma, suggesting extensive isomerization or differential metabolism. nih.govhogrefe.com

This isomerization process has a significant impact on the metabolic fate of the carotenoid. The primary enzymes responsible for converting β-carotene to retinal, β,β-carotene-15,15′-monooxygenase 1 (BCO1) and β,β-carotene-9′,10′-oxygenase 2 (BCO2), exhibit stereospecificity. BCO1, which performs the central cleavage of β-carotene to yield two molecules of retinal, shows a higher affinity for the all-trans isomer. nih.gov The cleavage rates for cis-isomers, such as 9-cis-β-carotene, are notably lower than for the all-trans form. nih.gov This enzymatic preference means that the isomeric configuration of β-carotene directly influences its efficiency as a provitamin A source, affecting the rate of retinal, and subsequently retinol and retinoic acid, synthesis. nih.govresearchgate.net

The table below summarizes the key isomers and the enzymatic impact on their metabolism.

IsomerTypical FormMetabolic FateImpact on Provitamin A Activity
all-trans-β-Carotene Predominant dietary and plasma formPreferred substrate for BCO1 cleavageHigh provitamin A activity
9-cis-β-Carotene Minor isomer, can be formed in vivoPoorly cleaved by BCO1 compared to all-trans form nih.govLower provitamin A activity
13-cis-β-Carotene Minor isomerSubject to metabolic conversionLower provitamin A activity

Tissue-Specific Distribution and Storage of β-Carotene-d10 and its Metabolites

Following absorption, β-Carotene-d10 and its deuterated metabolites are incorporated into chylomicrons and transported via the lymphatic system into the bloodstream. From there, they are distributed to various tissues for use or storage. mdpi.com The liver is a major organ for β-carotene metabolism and storage, followed by adipose tissue, which represents a significant long-term storage site. mdpi.com Other tissues, including the adrenal glands, kidneys, lungs, and skin, also accumulate β-carotene. nih.govmdpi.com

The distribution and accumulation of β-carotene are tightly regulated by the cleavage enzymes BCO1 and BCO2. nih.govoup.com Studies in animal models where these enzymes are genetically inactivated demonstrate their crucial role. Inactivation of BCO1, the primary enzyme for vitamin A production, leads to a significant accumulation of intact β-carotene in tissues like the liver. oup.com Similarly, BCO2 deficiency results in the accumulation of xanthophyll carotenoids and can influence β-carotene levels. nih.govoup.com This indicates that tissue-specific expression and activity of these enzymes determine whether labeled β-carotene is converted to deuterated retinoids or stored intact. For instance, both BCO1 and BCO2 are expressed in the liver and adipose tissue, allowing for local conversion of stored β-carotene into active retinoids as needed. mdpi.com

The table below outlines the primary sites for the accumulation of β-carotene and its metabolites.

TissueRole in MetabolismKey Regulating EnzymesSignificance of Accumulation
Liver Major site of metabolism, conversion to retinoids, and storage. mdpi.comBCO1, BCO2 mdpi.comCentral hub for processing dietary and stored β-carotene.
Adipose Tissue Primary long-term storage site for intact β-carotene. mdpi.comBCO1, BCO2 mdpi.comnih.govServes as a reservoir, releasing β-carotene during periods of low intake.
Adrenal Glands Accumulates β-carotene. mdpi.comBCO1, BCO2Potential local antioxidant and retinoid source.
Kidney Site of accumulation and metabolism. mdpi.comBCO1, BCO2Involved in both storage and potential clearance pathways.
Skin Accumulates β-carotene. nih.govmdpi.comBCO1, BCO2Contributes to photoprotective effects. nih.gov

Excretion Pathways of Deuterated Carotenoid Metabolites

Tracer studies using isotopically labeled β-carotene have been instrumental in quantifying the excretion pathways of its metabolites. nih.gov Following oral administration of labeled β-carotene, the unabsorbed portion is the primary component eliminated in the feces within the first few days. nih.gov

The absorbed fraction of the deuterated dose undergoes metabolism, and its metabolites are excreted over a much longer period through both urine and feces. nih.gov A human study utilizing a minute dose of ¹⁴C-β-carotene provided detailed mass balance data on its excretion. The apparent absorption of the labeled dose was approximately 53%. Of the absorbed dose, a variable portion was eliminated in the urine, averaging around 6.5% (with a range of up to 13.7% in one subject). nih.gov The remainder of the absorbed metabolites is cleared via metabolic fecal elimination, which involves secretion into the bile and subsequent excretion in the feces. This process is slow, with a calculated elimination rate of only 0.05% of the dose per day after the initial clearance of the unabsorbed fraction. nih.gov This demonstrates a long retention time for β-carotene and its metabolites in the body.

The following table provides a quantitative overview of the excretion of labeled β-carotene metabolites based on a human tracer study. nih.gov

Excretion PathwayPercentage of Administered DoseTimeframeDescription
Initial Fecal Excretion ~47% (Unabsorbed)Primarily within the first 7.5 days nih.govRepresents the fraction of the β-carotene dose that was not absorbed by the intestine. nih.gov
Urinary Excretion 6.5% ± 5.2% (Absorbed)Measured over 166 days nih.govRepresents water-soluble metabolites of the absorbed β-carotene cleared by the kidneys. nih.gov
Metabolic Fecal Excretion 0.05% ± 0.02% per dayAfter day 7.5 nih.govRepresents absorbed metabolites secreted into bile and eliminated via feces over an extended period. nih.gov

Molecular Enzymology and Genetic Modulators in β Carotene D10 Research

Genetic Influences on β-Carotene Metabolism

Application of Gene Knockout/Knockdown Models in Deuterated Carotenoid Studies

The use of gene knockout and knockdown models has been instrumental in elucidating the intricate pathways of carotenoid metabolism and function. These models allow researchers to investigate the specific roles of enzymes and proteins involved in the absorption, cleavage, and subsequent physiological effects of carotenoids like β-carotene. While studies specifically detailing the use of β-Carotene-d10 in these genetically modified models are not abundant, the principles of using deuterated tracers in such models are well-established for tracking metabolic fates.

Gene knockout models, particularly for the β-carotene 15,15'-monooxygenase 1 (BCO1) gene, have been pivotal. BCO1 is the primary enzyme responsible for the symmetric cleavage of β-carotene into two molecules of retinal, the precursor to vitamin A. nih.govcore.ac.uk In Bco1-knockout (Bco1-/-) mice, the ability to convert β-carotene into retinoids is significantly impaired. nih.govcore.ac.uk When these mice are supplemented with β-carotene, they accumulate it in tissues like the liver and adipose tissue without the subsequent increase in retinoid levels, a phenomenon also observed in humans who are "poor converters" of β-carotene. core.ac.uknih.gov

The application of deuterated β-carotene, such as β-Carotene-d10, in these models would enable precise tracking of the ingested carotenoid. For instance, administering β-Carotene-d10 to Bco1-/- mice would allow researchers to quantify its accumulation in various tissues and to definitively confirm the block in its conversion to deuterated retinol (B82714). This approach provides a clear picture of how the absence of a specific enzyme affects the biodistribution of the parent compound.

Furthermore, studies using Bco1-/- mice have revealed unexpected roles for β-carotene itself, independent of its provitamin A activity. For example, research has shown that in wild-type mice, β-carotene supplementation can reduce body adiposity, an effect that is absent in Bco1-/- mice. core.ac.uk This suggests that the metabolic effects of β-carotene on fat tissue are dependent on its cleavage by BCO1. Using β-Carotene-d10 in such a study would help to trace the metabolic products of β-carotene that are responsible for these effects.

Gene knockdown models, which reduce the expression of a target gene rather than completely eliminating it, have also been employed. For instance, knockdown of BCO1-like genes in organisms like the ridgetail white prawn has been shown to affect carotenoid accumulation and coloration. frontiersin.org In such studies, β-Carotene-d10 could be used to quantify the rate of β-carotene metabolism under conditions of reduced, but not absent, enzyme activity.

The following table summarizes the key genes involved in β-carotene metabolism that are often studied using knockout or knockdown models.

GeneEncoded ProteinFunction in β-Carotene MetabolismPotential Application of β-Carotene-d10 in Knockout/Knockdown Models
BCO1 β-carotene 15,15'-monooxygenase 1Symmetrically cleaves β-carotene into two molecules of retinal (provitamin A activity). nih.govTo trace the accumulation of unmetabolized β-carotene and confirm the lack of conversion to deuterated retinol. nih.gov
BCO2 β-carotene 9',10'-dioxygenaseAsymmetrically cleaves β-carotene to produce β-apo-10'-carotenal and β-ionone. mdpi.comTo study the flux of β-carotene through this alternative cleavage pathway when BCO1 is absent or inhibited.
SCARB1 Scavenger Receptor Class B Type 1Facilitates the intestinal absorption of carotenoids. nih.govTo quantify the impact of reduced absorption on tissue levels of deuterated β-carotene and its metabolites.
ISX Intestine-Specific HomeoboxA transcription factor that represses BCO1 and SCARB1 expression in response to high retinoid levels. nih.govTo investigate how the dysregulation of β-carotene absorption and cleavage affects the turnover of β-Carotene-d10.

Interconnections with Cellular Homeostasis and Signaling Pathways

β-Carotene and its metabolites are known to influence a variety of cellular processes, from gene expression to antioxidant defense. The use of β-Carotene-d10 as a tracer allows for a detailed investigation of how this specific molecule and its derivatives participate in these complex networks.

Retinoid-Mediated Transcriptional Regulation via Nuclear Receptors

A primary function of β-carotene is to serve as a precursor for retinoids, which are potent modulators of gene expression. nih.gov The conversion of β-carotene to retinal and subsequently to retinoic acid is a critical step in this process. nih.gov Retinoic acid isomers, such as all-trans-retinoic acid and 9-cis-retinoic acid, act as ligands for nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). amegroups.orgmdpi.com These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. mdpi.com

The use of β-Carotene-d10 allows for precise tracing of the metabolic pathway from the parent carotenoid to the active retinoic acid that engages with these nuclear receptors. By tracking the appearance of deuterated retinoic acid in the nucleus, researchers can quantify the efficiency of conversion and its contribution to the pool of retinoic acid available for transcriptional regulation.

Furthermore, some eccentric cleavage products of β-carotene, known as β-apocarotenoids, can also interact with nuclear receptors. nih.gov For instance, β-apo-13-carotenone has been shown to be an antagonist of both RAR and RXRα, meaning it can block the activation of these receptors by retinoic acid. nih.gov Studies using β-Carotene-d10 could help to determine the extent to which β-carotene is converted to these antagonistic metabolites in various tissues and under different physiological conditions.

Modulation of Intracellular Redox Balance and Antioxidant Defense Systems

β-Carotene is well-known for its antioxidant properties, which are primarily attributed to its ability to quench singlet oxygen and scavenge peroxyl radicals. nih.govmdpi.com This action helps to protect cells from oxidative damage to lipids, proteins, and DNA. nih.gov However, the role of β-carotene in the redox balance of a cell is complex, and under certain conditions, such as high concentrations and high oxygen tension, it can exhibit pro-oxidant effects. mdpi.comrsc.org

The use of β-Carotene-d10 can help to elucidate its role in the antioxidant defense system. By tracing the deuterated molecule, researchers can study its uptake, localization within cellular membranes, and its rate of degradation in response to oxidative stress. This can provide insights into how quickly β-carotene is consumed during its antioxidant activity.

Moreover, β-carotene can indirectly influence the antioxidant defense system. Studies have shown that β-carotene supplementation can increase the levels of antioxidant enzymes such as glutathione (B108866) peroxidase. researchgate.net By using β-Carotene-d10, it would be possible to correlate the metabolism of β-carotene with changes in the expression and activity of these protective enzymes.

The following table summarizes the dual role of β-carotene in cellular redox balance:

Antioxidant PropertiesPro-oxidant Properties
Quenches singlet oxygen. nih.govCan auto-oxidize at high concentrations and high oxygen pressure, potentially propagating lipid peroxidation. rsc.org
Scavenges peroxyl radicals, breaking the chain of lipid peroxidation. nih.govMay deplete other antioxidants like vitamin E under certain conditions.
Protects cellular membranes and lipoproteins from oxidative damage. oup.comIts radical cation can isomerize to a form that is less able to be regenerated.

Influence on Cellular Metabolism (e.g., Glucose Utilization, Lipid Accumulation, Adipocyte Function)

β-Carotene and its metabolites have been shown to have a significant impact on various aspects of cellular metabolism.

Glucose Utilization: Studies have indicated that β-carotene can improve glucose metabolism. In vitro experiments have shown that β-carotene enhances glucose utilization in liver and muscle cell lines. nih.gov It has also been observed to improve glucose uptake in insulin-resistant cells. scienceopen.com In human studies, higher levels of β-carotene have been associated with lower fasting blood glucose levels. scienceopen.com The use of β-Carotene-d10 in such studies would allow for a direct assessment of how its metabolism is linked to these improvements in glucose homeostasis.

Furthermore, β-carotene metabolites can influence the differentiation of pre-adipocytes into mature adipocytes. nih.gov Retinoic acid, derived from β-carotene, is a potent regulator of genes involved in adipogenesis, often through the activation of RARs and RXRs. mdpi.com Some β-apocarotenoids have also been shown to modulate the expression of genes related to lipid accumulation in adipocytes. nih.gov

By using β-Carotene-d10, researchers can trace its conversion to retinoids and apocarotenoids within adipocytes and correlate the levels of these specific deuterated metabolites with changes in gene expression related to lipid storage and mobilization.

Role in Cell-Cell Communication and Immune Response Mechanisms

β-Carotene has been implicated in modulating cell-cell communication and immune responses. While direct studies with β-Carotene-d10 are limited, the known functions of β-carotene provide a framework for how the deuterated tracer could be applied.

Cell-Cell Communication: Some studies suggest that carotenoids can enhance gap junctional communication, a form of direct cell-to-cell communication that is crucial for maintaining tissue homeostasis. This is an area where the specific effects of β-carotene and its metabolites are still being explored.

Immune Response: β-Carotene is known to have immunomodulatory effects. nih.gov It can enhance cell-mediated immune responses, particularly in elderly populations. nih.gov The mechanisms are thought to involve its antioxidant properties, which can protect immune cells from oxidative damage, as well as its role as a precursor to vitamin A, which is essential for the normal functioning of the immune system. nih.gov

For example, β-carotene can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β. researchgate.net Oxidized β-carotene has also been shown to modulate the innate immune system. mdpi.com The use of β-Carotene-d10 in immunological studies would enable researchers to track its uptake by immune cells (e.g., lymphocytes, macrophages) and to determine how its metabolism within these cells influences their function and the production of signaling molecules like cytokines. This could help to differentiate the effects of intact β-carotene from those of its retinoid and apocarotenoid metabolites in the context of the immune response.

Prospective Research Avenues and Methodological Innovations in Deuterated β Carotene Studies

Development of Next-Generation Isotopic Probes and Standards

The synthesis and application of isotopically labeled compounds are fundamental to tracer studies. For carotenoid research, the development of next-generation isotopic probes and standards, including deuterated forms like β-Carotene-d10, is crucial for accurately tracing metabolic pathways. rsc.org Labeled retinoids are essential for conducting competitive binding studies with nuclear and cytosolic retinoid binding proteins and for metabolic investigations in animals. google.com

Future efforts will likely focus on:

Enhanced Labeling Strategies: Creating more complex and stable isotopic signatures to allow for simultaneous tracking of multiple metabolic fates.

Synthesis of Metabolite Standards: Producing deuterated standards for a wider range of β-carotene metabolites, including various retinoic acid isomers and apocarotenoids. cambridge.org The availability of these standards is currently a significant bottleneck that limits the quantitative analysis and functional characterization of these bioactive molecules. cambridge.orgpublicationslist.org

Improved Analytical Sensitivity: Developing more sensitive detection methods to quantify low-abundance labeled metabolites in complex biological matrices.

The availability of high-purity, well-characterized deuterated standards is paramount for ensuring the accuracy and reproducibility of metabolic studies.

Integration of Multi-Omics Approaches with Isotopic Tracing for Holistic Metabolic Understanding

To achieve a comprehensive understanding of β-carotene's metabolic impact, future research will increasingly integrate isotopic tracing with a suite of "omics" technologies. researchgate.net This multi-omics approach allows for a systems-level view of the molecular changes that occur in response to β-carotene metabolism. researchgate.netnih.gov

Key integrations include:

Transcriptomics: By combining β-Carotene-d10 tracing with transcriptomics (e.g., RNA-seq), researchers can identify how β-carotene and its metabolites regulate gene expression. nih.govnih.gov This can reveal the downstream targets of signaling pathways influenced by carotenoids. researchgate.net Studies have already shown that integrating transcriptomics and proteomics is necessary for a comprehensive molecular characterization of carotenoid biosynthesis and regulation. nih.govuni.lu

Proteomics: Proteomics can identify changes in protein abundance and post-translational modifications, providing insights into the functional consequences of altered gene expression. nih.gov This can help to better represent the bioactivity of carotenoids, as it captures changes not apparent at the transcriptomic level. nih.gov

Metabolomics: Untargeted metabolomics, when paired with isotopic tracing, can uncover novel metabolites of β-Carotene-d10 and map their distribution throughout the body's metabolic network. vanderbilt.eduresearchgate.net This approach has been used to reveal metabolites associated with circulating carotenoids. nih.gov

Fluxomics: Isotopic tracing is the core of fluxomics, which aims to quantify the rates (fluxes) of metabolic pathways. By tracking the flow of deuterium (B1214612) from β-Carotene-d10 into various metabolites, researchers can model the dynamics of vitamin A synthesis and other carotenoid-related pathways. nih.gov

This integrated strategy moves beyond static measurements to provide a dynamic and holistic picture of how deuterated β-carotene influences cellular and organismal physiology. researchgate.net

Advanced Bioinformatic and Computational Approaches for Kinetic Modeling of β-Carotene-d10 Data

The complex datasets generated from stable isotope tracing studies necessitate the development and application of sophisticated bioinformatic and computational tools. vanderbilt.edu These tools are essential for processing high-resolution mass spectrometry data, correcting for natural isotope abundances, and performing kinetic modeling. nih.govoup.com

Future advancements in this area will focus on:

Improved Data Analysis Platforms: The development of open-source, comprehensive platforms for the analysis of stable isotope tracing data is crucial. nih.gov Tools like XCMS, MetaboAnalyst, and specialized software such as X13CMS, geoRge, and DIMet are continuously being improved to handle the complexity of metabolomics data. nih.govoup.comresearchgate.net The Python package 'khipu' offers a generalized tree structure to organize ions from untargeted metabolomics and stable isotope tracing, facilitating easier data interpretation. nih.gov

Sophisticated Kinetic Models: Moving beyond simple first-order kinetics, new models are being developed to describe the complex, multi-step process of β-carotene degradation and conversion. mdpi.comnih.gov These models can incorporate various factors and provide a more accurate representation of the underlying biological processes. mdpi.comresearchgate.netphyschemres.org For example, the Arrhenius equation is often used to determine the temperature dependence of degradation rate constants. mdpi.commdpi.com

Predictive Modeling: The ultimate goal is to create predictive computational models that can simulate β-carotene metabolism under different physiological or pathological conditions. These models, informed by experimental data from β-Carotene-d10, could help to formulate hypotheses and guide future research.

The table below summarizes some of the computational tools used in stable isotope tracing studies.

Tool NameFunctionApplication Area
XCMS Peak detection, alignment, normalization, and annotation of MS data. nih.govUntargeted Metabolomics
MetaboAnalyst Comprehensive analysis of metabolomics data. nih.govUntargeted Metabolomics
X13CMS Identifies isotopologue groups for labeled compounds. nih.govStable Isotope Tracing
geoRge Analyzes untargeted LC/MS data from stable isotope-labeling experiments. researchgate.netStable Isotope Tracing
DIMet Differential and time-series analysis of targeted tracer data. oup.comTargeted Isotope-labeled Metabolomics
khipu Pre-annotates ions and infers neutral mass in untargeted metabolomics. nih.govUntargeted Metabolomics & Stable Isotope Tracing

Exploration of Novel Biological Functions of Deuterated Carotenoid Metabolites in Non-Human Models

While the role of β-carotene as a vitamin A precursor is well-established, many of its metabolites may have biological functions in their own right. cambridge.orgpublicationslist.org Using β-Carotene-d10 in non-human models allows researchers to produce and identify these deuterated metabolites in vivo and subsequently investigate their functions. google.com

Prospective research avenues include:

Identifying Novel Bioactive Metabolites: The metabolism of β-carotene can lead to a variety of cleavage products beyond retinal, and it is proposed that these apocarotenoids may be bioactive. publicationslist.org Isotopic labeling can help to trace the formation of these compounds.

Investigating Receptor Activation: Carotenoid metabolites, such as retinoic acid, are known to act as ligands for nuclear hormone receptors like RARs and RXRs, which regulate a vast number of genes. researchgate.netnih.gov Studies using deuterated metabolites can help to elucidate their specific roles in activating these signaling pathways. rsc.orgmedchemexpress.com

Exploring Non-Vitamin A Functions: Research in animal models can explore the effects of deuterated carotenoid metabolites on processes like immune regulation, cell differentiation, and antioxidant defenses, independent of their conversion to retinol (B82714). researchgate.netmdpi.com For instance, the zebrafish is a powerful model for studying the role of retinoic acid in developmental hematopoiesis. mdpi.com

Refinement of Animal Model Systems for Reproducibility and Translational Relevance in Non-Human Studies

The choice of an appropriate animal model is critical for the relevance of carotenoid research. nih.gov Not all animals absorb and metabolize β-carotene in the same way as humans. cambridge.org Therefore, a key area of future research is the refinement of existing animal models and the development of new ones to improve the reproducibility and translational value of non-human studies. researchgate.netfrontiersin.org

Key considerations for model refinement include:

Metabolic Similarities: Selecting models that closely mimic human β-carotene absorption and conversion is paramount. nih.gov For example, gerbils, ferrets, and preruminant calves absorb β-carotene intact, similar to humans, whereas mice and rats are highly efficient converters and only absorb intact carotenoids at very high doses. nih.gov

Standardization of Protocols: Establishing standardized experimental protocols, including diet formulation and analytical methods, is essential for ensuring that results are comparable across different studies and laboratories.

Humanized Models: The use of transgenic animal models that express human genes involved in carotenoid metabolism (e.g., BCO1, SR-BI) can provide more translationally relevant insights. nih.gov For instance, ISX-deficient mice have been instrumental in understanding the regulation of β-carotene absorption and vitamin A production. nih.gov

Improving Reproducibility: Implementing rigorous study designs, including a priori power calculations, pre-registration of protocols, and transparent reporting, will enhance the reproducibility of findings from animal research. frontiersin.org

The table below outlines some animal models used in carotenoid research and their key characteristics.

Animal ModelKey Characteristics in Relation to Human MetabolismPrimary Research Applications
Gerbil Absorbs β-carotene intact; similar conversion efficiency to humans. nih.govoup.comBioavailability and vitamin A bioefficacy studies. nih.govoup.com
Ferret Absorbs β-carotene intact. nih.govCancer studies. nih.gov
Preruminant Calf Absorbs β-carotene intact; similar conversion efficiency to humans. nih.govStudies on biomarkers of heart disease. nih.gov
Mouse/Rat Efficiently converts β-carotene to vitamin A; absorbs intact carotenoids only at high doses. nih.govcambridge.orgCancer studies; genetic knockout models. nih.govnih.gov
Zebrafish Powerful model for developmental studies. mdpi.comRole of retinoic acid in embryonic development. mdpi.com

By advancing these research avenues, the scientific community can harness the power of β-Carotene-d10 and other deuterated tracers to achieve a more profound and actionable understanding of carotenoid metabolism and its impact on health.

Q & A

Q. What is the role of β-Carotene-d10 in metabolic tracer studies, and how does its deuterium labeling enhance experimental reliability?

β-Carotene-d10 serves as a stable isotope-labeled internal standard in metabolic studies, enabling precise quantification of endogenous β-carotene via mass spectrometry. Deuterium labeling minimizes isotopic interference during analysis while maintaining chemical equivalence to unlabeled analogs. This ensures accurate tracer recovery rates in complex biological matrices, particularly in lipid-rich tissues .

Q. Which analytical techniques are recommended for quantifying β-Carotene-d10 in biological matrices, and what validation parameters are critical?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, with validation requiring:

  • Linearity : ≥3 orders of magnitude for dynamic range.
  • Limit of detection (LOD) : ≤1 ng/mL in plasma.
  • Matrix effects : Assessed via post-column infusion studies to account for ion suppression/enhancement. Deuterated analogs like β-Carotene-d10 improve accuracy by normalizing extraction efficiency variations .

Q. How should researchers design in vitro experiments to account for oxygen-dependent antioxidant/prooxidant duality observed in β-carotene derivatives?

Experimental protocols must specify oxygen partial pressure (pO₂) using hypoxia chambers or gas-controlled incubators. For antioxidant studies, maintain pO₂ <150 Torr (physiological tissue levels). Include parallel assays at atmospheric pO₂ (760 Torr) to evaluate prooxidant switching, with lipid peroxidation markers (e.g., malondialdehyde) as endpoints .

Advanced Research Questions

Q. What methodological considerations are essential when reconciling contradictory findings between epidemiological studies and clinical trials involving β-Carotene-d10?

Key factors include:

  • Dose-response relationships : Pharmacological doses (e.g., 20 mg/day in smokers) vs. dietary levels.
  • Population stratification : Age, smoking status, and baseline nutrient status (e.g., serum α-tocopherol).
  • Temporal dynamics : Long-term effects (5+ years) vs. short-term biomarker changes. Mechanistic studies under controlled oxygen tension can bridge observational and intervention data .

Q. How can researchers optimize oxygen tension parameters in cell culture systems to study β-Carotene-d10's antioxidant mechanisms without inducing prooxidant effects?

Use modular incubator systems with calibrated O₂ sensors. For epithelial cell models:

  • Antioxidant phase : 5–10% O₂ (37–75 Torr) to mimic tissue microenvironments.
  • Prooxidant threshold : Monitor ROS generation via fluorogenic probes (e.g., DCFH-DA) above 150 Torr. Include N-acetylcysteine controls to distinguish β-Carotene-d10-specific effects .

Q. What statistical approaches are recommended for interpreting subgroup analyses in β-Carotene-d10 intervention studies with heterogeneous participant profiles?

Apply hierarchical Bayesian models to account for:

  • Pre-specified subgroups : Age, comorbidities, genetic polymorphisms (e.g., BCMO1 variants).
  • Multiple testing corrections : False discovery rate (FDR) adjustments for ≥5 subgroup comparisons. Pilot studies (n≈100) should precede large trials to estimate variance for power calculations .

Q. How should longitudinal studies involving β-Carotene-d10 address potential confounding factors in multi-year nutritional interventions?

Implement:

  • Blinding protocols : Triple-blind designs with independent data safety boards.
  • Adherence monitoring : Plasma deuterated/non-deuterated β-carotene ratios quarterly.
  • Covariate tracking : Serial measurements of lipid profiles, inflammatory markers (e.g., CRP), and oxidative stress indices .

Methodological Tables

Q. Table 1. Key Validation Parameters for β-Carotene-d10 Quantification

ParameterAcceptable RangeReference Method
Intra-day precisionCV ≤15%ISO 5725-2
Inter-day accuracy85–115% recoveryFDA Bioanalytical Guidelines
Matrix effect±20% signal variationMatuszewski et al. (2003)

Q. Table 2. Oxygen Tension Guidelines for β-Carotene-d10 Studies

Experimental GoalpO₂ Range (Torr)Model System
Antioxidant efficacy10–150Primary hepatocytes
Prooxidant threshold150–760A549 lung epithelial

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.